Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether
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Overview
Description
Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is a chemical compound with the molecular formula C40H39F2NO3Si and a molecular weight of 647.82 g/mol . It is a derivative of ezetimibe, a medication used to treat high blood cholesterol . This compound is often used in research and development due to its unique chemical properties.
Mechanism of Action
- NPC1L1 plays a crucial role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway .
- Lower levels of cholesterol in liver cells prompt them to absorb more cholesterol from circulation, ultimately reducing circulating cholesterol levels .
Target of Action
Mode of Action
Pharmacokinetics
- Ezetimibe is well-absorbed after oral administration. It primarily binds to plasma proteins. Ezetimibe undergoes glucuronidation in the liver. The majority of the drug and its metabolites are excreted in feces. Ezetimibe does not affect the absorption of fat-soluble vitamins or nutrients .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether typically involves the protection of the hydroxyl group of ezetimibe with tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference material in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Properties
IUPAC Name |
(3R,4S)-3-[(3S)-3-[tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-37(28-14-18-30(41)19-15-28)27-26-36-38(29-16-24-33(44)25-17-29)43(39(36)45)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBPHYMIRLKDFY-NVLDWDGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCC3C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H](CC[C@@H]3[C@H](N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H39F2NO3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724532 |
Source
|
Record name | (3R,4S)-3-[(3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217748-67-8 |
Source
|
Record name | (3R,4S)-3-[(3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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